Home > Products > Screening Compounds P21828 > Dabigatran Acyl-β-D-Glucuronide-d3
Dabigatran Acyl-β-D-Glucuronide-d3 -

Dabigatran Acyl-β-D-Glucuronide-d3

Catalog Number: EVT-1494270
CAS Number:
Molecular Formula: C₃₁H₃₀D₃N₇O₉
Molecular Weight: 650.65
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Dabigatran Acyl-β-D-Glucuronide-d3 involves several key methods:

  1. Starting Material: The synthesis begins with dabigatran as the primary substrate.
  2. Enzymatic Glucuronidation: The reaction is typically carried out using recombinant UGT enzymes or liver microsomes that express these enzymes. This method allows for the selective conjugation of dabigatran with glucuronic acid.
  3. Purification: Following synthesis, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥95%) .

Technical details include maintaining optimal conditions for enzyme activity, such as pH and temperature, to maximize yield and minimize by-products.

Molecular Structure Analysis

The molecular structure of Dabigatran Acyl-β-D-Glucuronide-d3 consists of a dabigatran core linked to a glucuronic acid moiety.

  • Structural Features:
    • The compound contains multiple functional groups including amines and hydroxyls characteristic of both dabigatran and glucuronic acid.
    • The presence of heavy isotopes (deuterium) in the structure aids in tracing and quantifying the metabolite in biological studies.

Structural Data

  • Molecular Formula: C31H33N7O9
  • Molecular Weight: 647.64 g/mol
  • CAS Number: 1015167-40-4
Chemical Reactions Analysis

Dabigatran Acyl-β-D-Glucuronide-d3 participates in various chemical reactions primarily related to its metabolic pathways:

  1. Glucuronidation: The primary reaction involves the conjugation with glucuronic acid facilitated by UGT enzymes.
  2. Hydrolysis: Under certain conditions, glucuronides can undergo hydrolysis back to their parent drug, which can influence pharmacokinetics and pharmacodynamics.
  3. Phase II Metabolism: As a phase II metabolite, it may undergo further modifications such as sulfation or additional glucuronidation.

These reactions are crucial for understanding its role in drug metabolism and elimination.

Mechanism of Action

The mechanism of action for Dabigatran Acyl-β-D-Glucuronide-d3 primarily revolves around its role as a metabolite of dabigatran:

  1. Anticoagulant Activity: Dabigatran itself acts as a direct thrombin inhibitor, preventing fibrin formation and thus reducing clotting.
  2. Metabolite Influence: The acyl-glucuronide form may exhibit altered pharmacological properties compared to its parent compound, potentially affecting its efficacy and safety profile.

Data from pharmacokinetic studies indicate that the metabolite retains some anticoagulant activity but is generally less potent than dabigatran .

Physical and Chemical Properties Analysis

Dabigatran Acyl-β-D-Glucuronide-d3 exhibits several notable physical and chemical properties:

Relevant Data

  • Melting Point: Not specified but can be determined through thermal analysis methods during characterization.
Applications

Dabigatran Acyl-β-D-Glucuronide-d3 has several scientific applications:

  1. Pharmacokinetic Studies: Used as a tracer in studies investigating the metabolism of dabigatran to understand its pharmacokinetics better.
  2. Drug Development: Assists in evaluating new formulations or modifications of dabigatran by providing insights into metabolic pathways.
  3. Clinical Research: Helps assess variations in drug metabolism among different populations or under various physiological conditions.
Introduction to Dabigatran Acyl-β-D-Glucuronide-d3

Pharmacological Context of Dabigatran Metabolites

Dabigatran etexilate, an oral direct thrombin inhibitor, undergoes rapid hydrolysis to its active form dabigatran (DAB), which is further metabolized primarily via glucuronidation. The major metabolite, dabigatran acyl-β-D-glucuronide (DABG), constitutes approximately 20% of total circulating metabolites in humans [10]. Unlike phase I oxidative metabolites, DABG retains pharmacological activity by reversibly binding to thrombin's active site. However, recent in vitro studies reveal DABG exhibits approximately 50% weaker anticoagulant activity compared to DAB, with thrombin generation assay IC50 values of 281.9 ng/mL versus 134.1 ng/mL, respectively [10]. This challenges earlier assumptions of equipotency and highlights the need for precise metabolite quantification.

DABG formation is catalyzed primarily by hepatic UDP-glucuronosyltransferases (UGTs), with UGT2B15 identified as the major contributor (∼70% of intrinsic clearance), followed by UGT1A9 and UGT2B7 . The metabolite exhibits chemical instability due to acyl migration, undergoing pH-dependent isomerization to 2-O, 3-O, and 4-O positional isomers with an apparent half-life of 1 hour at physiological pH (37°C, pH 7.4) . This instability complicates bioanalytical measurements and pharmacological characterization.

Table 1: Key Enzymes Involved in Dabigatran Glucuronidation

UGT IsoformKm (μM)Relative Contribution
UGT2B15180-255∼70%
UGT1A9411-759∼20%
UGT2B7180-255∼10%

Data derived from human hepatic microsomal studies

Role of Isotope-Labeled Compounds in Drug Development

Isotope-labeled compounds serve as indispensable tools in drug development, enabling: 1) Quantitative bioanalysis via mass spectrometry, 2) Metabolic pathway elucidation, and 3) Drug-drug interaction studies. Stable isotopes (deuterium, 13C, 15N) are preferred over radioactive labels due to safety advantages and compatibility with modern LC-MS/MS instrumentation [9]. Deuterium-labeled analogs specifically provide a mass shift detectable by mass spectrometry without altering chemical structure or biological activity, making them ideal internal standards for bioanalytical assays [6] [9].

Dabigatran acyl-β-D-glucuronide-d3 (DABG-d3), featuring three deuterium atoms at the N-methyl position of the benzimidazole moiety (molecular weight: 650.654 g/mol; molecular formula: C31D3H30N7O9), provides a +3 Da mass shift relative to endogenous DABG [6]. This enables precise quantification without chromatographic separation interferences, particularly crucial for distinguishing unstable acylglucuronide isomers [10].

Significance of Deuterium Labeling in Pharmacokinetic Studies

Deuterium incorporation exerts two primary effects on drug molecules: 1) Kinetic isotope effects (KIEs): The carbon-deuterium (C-D) bond exhibits a lower vibrational frequency and higher dissociation energy (∼1-1.5 kcal/mol) compared to carbon-hydrogen (C-H) bonds, potentially slowing metabolic reactions involving bond cleavage [5] [8]. Primary KIE values (kH/kD) typically range from 2-7 for oxidative metabolism, though effects are attenuated in vivo due to rate-limiting steps unrelated to bond breakage [5] [9].

For DABG-d3, deuterium atoms are positioned at a non-labile site not involved in glucuronide cleavage or acyl migration. This strategic placement minimizes KIEs on metabolic stability while retaining the mass differentiation essential for tracing [4] [6]. The deuterated analog thus serves as an ideal pharmacokinetic probe with three key applications:

  • Metabolic Stability Assessment: Enables simultaneous quantification of parent DAB and DABG-d3 in hepatocyte incubations to evaluate deuteration impact on UGT-mediated clearance [9]
  • Interspecies Scaling: Facilitates comparative metabolism studies across preclinical models and humans [5]
  • Excretion Balance Studies: Allows precise differentiation between pre-formed and systemically formed DABG in urine and feces [9]

Table 2: Deuterium Effects on Key Pharmacokinetic Parameters

ParameterNon-Deuterated DrugDeuterated AnalogMechanistic Basis
Metabolic Half-lifeBaseline value↑ 1.5-4 foldReduced C-H bond cleavage rate (KIE)
AUC0-∞Baseline value↑ 20-300%Decreased systemic clearance
CmaxBaseline value↔ or ↑Absorption phase unaffected
VdBaseline valueUnchanged physicochemical properties

Generalized effects observed in deuterated pharmaceuticals [5] [8] [9]

The trifluoroacetate salt form (C34H33D3F3N7O10; MW: 762.70 g/mol) enhances solubility for in vitro applications [4]. Current research leverages DABG-d3 to resolve controversies regarding DABG's pharmacokinetic-pharmacodynamic relationship, particularly the discordance between its high plasma concentrations (2.4-fold higher systemic exposure than DAB) and relatively weak anticoagulant activity [10] .

Table 3: Key Molecular Properties of Dabigatran Acyl-β-D-Glucuronide-d3

PropertySpecification
Molecular FormulaC31D3H30N7O9 (free acid)
Molecular Weight650.654 g/mol (free acid)
Deuterium PositionN-methyl group of benzimidazole ring
Chemical Purity>95% (HPLC)
Storage Conditions-20°C; desiccated
SolubilityDMSO (20 mg/mL); water (limited)

Structural and analytical specifications from commercial standards providers [4] [6]

Properties

Product Name

Dabigatran Acyl-β-D-Glucuronide-d3

Molecular Formula

C₃₁H₃₀D₃N₇O₉

Molecular Weight

650.65

Synonyms

N-[[2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-alanine β-D-Glucopyranuronosyl Ester-d3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.